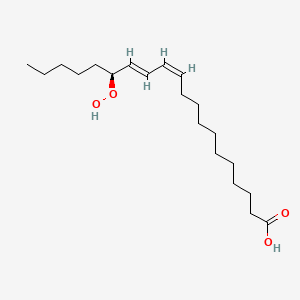

15(S)-Hpede

Description

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(11Z,13E,15S)-15-hydroperoxyicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+/t19-/m0/s1 |

InChI Key |

KEXNVBSLXJLOPR-XMSPSUPSSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCCCC(=O)O)OO |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

Origin of Product |

United States |

Foundational & Exploratory

Biological Functions of 15(S)-HpETE in Inflammation: A Technical Guide

Executive Summary: The Lipid Signaling Switch

15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is not merely a transient intermediate; it is a critical bifurcation point in arachidonic acid (AA) metabolism that dictates the trajectory of the inflammatory response.[1] Unlike its stable reduction product 15(S)-HETE, the hydroperoxide 15(S)-HpETE possesses distinct reactivity and signaling capabilities, functioning as a "molecular switch" between pro-resolving lipid mediators (Lipoxins) and pro-inflammatory pathways (Eoxins, oxidative stress).[1]

This guide dissects the dualistic nature of 15(S)-HpETE, detailing its biosynthesis, unique signaling mechanisms independent of 15-HETE, and the precise experimental workflows required to isolate and study this unstable lipid mediator.[1]

Biosynthesis and Structural Integrity

The Enzymatic Generator: 15-Lipoxygenase

The biosynthesis of 15(S)-HpETE is catalyzed primarily by Arachidonate 15-Lipoxygenase (ALOX15 in humans, 12/15-LOX in mice).[1][2] The enzyme abstracts a hydrogen atom from the bis-allylic carbon at position 13 of arachidonic acid, followed by the stereospecific insertion of molecular oxygen at carbon 15.

-

Stereochemistry: The insertion is strictly S-configured in mammalian systems under physiological conditions. The R-isomer (15(R)-HpETE) is typically a product of aspirin-acetylated COX-2 or auto-oxidation, leading to "epi-lipoxins" (AT-SPMs).[1]

-

Kinetics: 15(S)-HpETE is short-lived in cellular environments (

< 2 min in reducing cytosol), rapidly reduced by glutathione peroxidases (GPx) to 15(S)-HETE.[1] Therefore, detecting functional 15(S)-HpETE requires immediate trapping or specific experimental conditions (low peroxidase activity).[1]

The Divergence Point (Pathway Diagram)

The fate of 15(S)-HpETE determines the inflammatory outcome.[1] It serves as the substrate for three distinct pathways:

Figure 1: The 15(S)-HpETE Divergence Node.[1][3][4][5] The hydroperoxide acts as a pivot between resolution (Lipoxins) and inflammation (Eoxins).[1]

Mechanisms of Action: Beyond the Precursor Role[6]

While often conflated with 15-HETE, 15(S)-HpETE exerts distinct biological effects due to its hydroperoxide moiety.[1][6][7]

Angiogenesis Modulation (The HpETE vs. HETE Paradox)

One of the most critical functional distinctions lies in vascular biology.[1]

-

15(S)-HpETE (Angiostatic): Inhibits endothelial cell proliferation and tube formation.[1] It downregulates VEGF and E-selectin expression.[7]

-

15(S)-HETE (Angiogenic): Promotes endothelial migration and proliferation via RAC1/PAK1 signaling.[1]

-

Implication: The ratio of intracellular glutathione peroxidase (GPx) activity determines whether the tissue environment favors angiogenesis (high conversion to HETE) or angiostasis (persistence of HpETE).[1]

Suicide Inactivation of 12-Lipoxygenase

15(S)-HpETE acts as a potent inhibitor of platelet 12-LOX.[1] It irreversibly inactivates the enzyme through a "suicide substrate" mechanism, preventing the formation of 12-HETE (a pro-thrombotic and pro-inflammatory mediator).[1] This suggests 15(S)-HpETE has an intrinsic anti-thrombotic function distinct from its downstream metabolites.[1]

PPAR-gamma Activation & NF-kB Transrepression

Both 15(S)-HpETE and 15(S)-HETE serve as endogenous ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Ligand Binding: 15(S)-HpETE binds to the ligand-binding domain of PPAR

.[1] -

Transrepression: Activated PPAR

physically interacts with the p65 subunit of NF-kB. -

Outcome: This complex prevents NF-kB from binding to DNA promoters of inflammatory cytokines (IL-6, TNF-alpha), effectively dampening the inflammatory storm.[1]

Eoxin Biosynthesis: The Pro-Inflammatory Shift

In eosinophils and mast cells, 15(S)-HpETE is not reduced but rather converted by 15-LOX-1 (which possesses LTA4 synthase-like activity) into 14,15-LTA4 .[1] This epoxide is then conjugated with glutathione to form Eoxin C4 (EXC4).[1]

-

Function: Eoxins increase vascular permeability and are potent bronchoconstrictors, implicated in severe asthma where resolution pathways fail.

Quantitative Data Summary

| Parameter | 15(S)-HpETE | 15(S)-HETE | Biological Consequence |

| Chemical State | Hydroperoxide (Unstable) | Hydroxyl (Stable) | HpETE is a reactive oxidant; HETE is a stable ligand.[1] |

| Vascular Effect | Angiostatic (Inhibits VEGF) | Angiogenic (Induces RAC1) | Opposing regulation of tissue repair/tumor growth.[1] |

| 12-LOX Interaction | Suicide Inactivator | Weak/No Inhibition | HpETE limits platelet aggregation. |

| Metabolic Fate | Precursor to Lipoxins/Eoxins | End-product / Beta-oxidation | HpETE is the biosynthetic hub. |

| IC50 (Platelet Aggregation) | ~4.0 | > 10 | HpETE is more potent in inhibiting aggregation.[1] |

Experimental Workflow: Synthesis & Purification

Objective: Generate high-purity 15(S)-HpETE for functional assays. Challenge: Preventing spontaneous reduction to 15(S)-HETE during isolation.

Reagents

-

Substrate: Arachidonic Acid (Sodium salt), >99% purity.[1]

-

Enzyme: Soybean Lipoxygenase Type I (SLO).[1] Note: SLO is used as a structural and functional surrogate for mammalian 15-LOX for bulk synthesis, as it produces 15(S)-HpETE with high specificity.[1]

-

Buffer: 0.1 M Borate buffer, pH 9.0 (optimal for SLO activity).

-

Stop Solution: 0.2 M Acetic Acid or cold Methanol.

Protocol: Enzymatic Synthesis

-

Preparation: Dissolve AA (10 mg) in 100

L Ethanol. Dilute into 50 mL of oxygen-saturated Borate buffer (pH 9.0) at 4°C.[1]-

Why 4°C? Low temperature slows the reaction slightly but significantly reduces spontaneous degradation and secondary oxidation.

-

Why pH 9.0? SLO activity peaks at basic pH; mammalian 15-LOX prefers pH 7.4, but SLO is standard for synthesis.[1]

-

-

Reaction: Add Soybean Lipoxygenase (500,000 units). Bubble with

gently. -

Monitoring: Monitor UV absorbance at 234 nm (conjugated diene formation). Reaction is typically complete in 5-10 minutes.

-

Acidification: Lower pH to 3.5 using 0.2 M Acetic Acid to protonate the carboxyl group for extraction. Do this on ice.

Protocol: Purification (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., 5

m, 4.6 x 250 mm).[1] -

Mobile Phase: Methanol : Water : Acetic Acid (80 : 20 : 0.01).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 235 nm.

-

Collection: 15(S)-HpETE elutes after 15-HETE due to the hydroperoxide group making it slightly less polar in some systems, though retention times are close.[1] Crucial: 15-HpETE will show a characteristic broad peak if degradation occurs.[1]

-

Storage: Collect fractions in amber glass. Evaporate solvent under Nitrogen (never air).[1] Store at -80°C in Ethanol. Stability is < 3 months.

Validation Workflow (DOT Diagram)

Figure 2: Synthesis and Purification Workflow for 15(S)-HpETE.

Therapeutic Implications

Targeting the 15(S)-HpETE axis offers two distinct drug development strategies:

-

Pro-Resolution Agonists:

-

Strategy: Stabilize 15(S)-HpETE or use stable analogs to drive Lipoxin A4 production in transcellular interactions (e.g., between neutrophils and platelets).

-

Application: Periodontitis, Atherosclerosis resolution.[1]

-

-

Eoxin Blockade:

References

-

Kuhn, H., & O'Donnell, V. B. (2006). Inflammation and immune regulation by 12/15-lipoxygenases.[1] Progress in Lipid Research, 45(4), 334-356.[1]

-

Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic.[1][8] Inflammation Research, 61, 707–716.[1]

-

Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[1] Nature, 510, 92-101. [1]

-

Feltenstein, M. W., et al. (2004). Suicide inactivation of 12-lipoxygenase by 15-hydroperoxyeicosatetraenoic acid.[1] Journal of Neurochemistry, 58(5).[1]

-

Sachs-Barrable, K., et al. (2014). Lipid mediators in inflammation: The role of 15-HpETE in asthma pathology.[1] Journal of Lipid Research, 55, 123-134.

-

Cayman Chemical. 15(S)-HpETE Product Information & Technical Data.

Sources

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Discovery, Synthesis, and Characterization of 15(S)-HpETE

Executive Summary

15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a pivotal, short-lived lipid intermediate in the arachidonic acid cascade.[1] It represents the primary oxygenation product of 15-Lipoxygenase (15-LOX) and serves as the obligate precursor to 15(S)-HETE, lipoxins (via transcellular biosynthesis), and eoxins. Due to the lability of the hydroperoxide moiety, 15(S)-HpETE is frequently reduced in situ to its corresponding alcohol, 15(S)-HETE. This guide details the historical identification of this metabolite, its physicochemical "fingerprint," and a validated protocol for its enzymatic synthesis and purification, designed to minimize non-enzymatic degradation.

Historical Genesis & Biosynthetic Origin

The discovery of 15(S)-HpETE is bifurcated into its enzymatic identification in plants and its physiological characterization in mammals.

-

The Soybean Foundation (1967): The initial characterization of 15-lipoxygenase activity was established by Hamberg and Samuelsson using soybean lipoxygenase (sLOX-1). They demonstrated that at pH 9.0, sLOX-1 exclusively oxygenates arachidonic acid at the C-15 position, introducing molecular oxygen in the S configuration. This observation remains the industry standard for generating 15-HpETE laboratory standards today.

-

The Mammalian Context (1979): The biological relevance in humans was solidified by Borgeat and Samuelsson. In their seminal work with human polymorphonuclear leukocytes (PMNs), they identified 15-HETE (the stable reduction product of 15-HpETE) as a major metabolite, distinct from the 5-LOX pathway that generates leukotrienes. This established 15(S)-HpETE as a crucial node in inflammatory signaling.

Biosynthetic Pathway

15-LOX (ALOX15) abstracts the pro-S hydrogen from carbon 13 of arachidonic acid. This radical formation allows the insertion of molecular oxygen at carbon 15, yielding the unstable hydroperoxide.

Figure 1: The biosynthetic divergence of 15(S)-HpETE. Note the critical branching point between reduction to HETE and conversion to Lipoxins.

Physicochemical Characterization

15(S)-HpETE is defined by the presence of a conjugated diene system and a reactive hydroperoxide group. Understanding these properties is essential for differentiation from its reduced alcohol form, 15(S)-HETE.

Spectral & Chemical Properties

The conjugated diene chromophore (cis-trans diene) is the primary means of detection. Unlike the isolated double bonds in arachidonic acid, the conjugated system absorbs strongly in the UV range.

Table 1: Comparative Properties of 15(S)-HpETE vs. 15(S)-HETE

| Feature | 15(S)-HpETE (Hydroperoxide) | 15(S)-HETE (Hydroxide) |

| Molecular Weight | 336.47 g/mol | 320.47 g/mol |

| UV Absorbance ( | 235–237 nm | 235–237 nm |

| Extinction Coeff. ( | ~27,000 M⁻¹cm⁻¹ (Ethanol) | ~27,000 M⁻¹cm⁻¹ (Ethanol) |

| Stability | Low (t½ < 10 min in presence of Fe²⁺/heme) | High (Stable for months at -80°C) |

| Reduction Sensitivity | Reduces to HETE with NaBH₄ / TPP | Inert to mild reducing agents |

| RP-HPLC Retention | Elutes earlier than HETE (more polar) | Elutes later than HpETE |

Critical Handling Note

The hydroperoxide group is explosive in concentrated dry forms and highly susceptible to homolytic cleavage by transition metals (Fenton reaction). Always store 15(S)-HpETE in ethanolic solution at -80°C under argon.

Technical Workflow: Enzymatic Synthesis & Purification[2][3]

Objective: Generate milligram quantities of high-purity 15(S)-HpETE using Soybean Lipoxygenase (Type I-B).

Rationale for Protocol Choices:

-

Enzyme Selection: Soybean LOX-1 is used as a surrogate for mammalian ALOX15 because it is commercially available and exhibits high positional specificity (C-15) at alkaline pH.

-

pH 9.0 Buffer: At neutral pH (6.5), sLOX generates a mixture of 15-HpETE and 9-HpETE. At pH 9.0, the enzyme is strictly regiospecific for C-15.

-

Aeration: The reaction is oxygen-dependent. Depletion of dissolved O₂ leads to irreversible enzyme inactivation (suicide inhibition).

Step-by-Step Protocol

Phase 1: Biotransformation

-

Buffer Prep: Prepare 100 mL of 0.1 M Borate Buffer, pH 9.0. Oxygenate by bubbling 100% O₂ gas through the buffer for 15 minutes at 4°C.

-

Substrate Prep: Dissolve 10 mg of Arachidonic Acid (AA) in 100 µL of ethanol.

-

Reaction Initiation: Add AA to the oxygenated buffer while stirring rapidly. Add 2.5 mg (approx. 125,000 units) of Soybean Lipoxygenase (Type I-B).

-

Monitoring: Incubate at 4°C with continuous O₂ bubbling. Monitor the increase in absorbance at 235 nm (A₂₃₅). The reaction typically plateaus within 10–15 minutes.

Phase 2: Extraction (The "Quench")

-

Acidification: Immediately lower pH to 3.5 using 1 M HCl. Why? Protonation of the carboxyl group is required for efficient organic extraction and stops enzymatic activity.

-

Partition: Extract twice with 100 mL of cold Diethyl Ether.

-

Wash: Wash the pooled ether layer with saturated NaCl (Brine) to remove water.

-

Drying: Dry over anhydrous Na₂SO₄ for 5 minutes, then filter.

-

Evaporation: Evaporate the ether under a stream of Nitrogen (N₂) (Do not use heat). Re-suspend the residue in 500 µL of HPLC-grade Methanol.

Phase 3: Purification (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250 mm).

-

Mobile Phase: Methanol:Water:Acetic Acid (80:20:0.01).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.

-

Collection: 15(S)-HpETE will elute slightly before any residual Arachidonic Acid or 15-HETE contaminants due to the polarity of the -OOH group.

Figure 2: Operational workflow for the isolation of 15(S)-HpETE. Note the acidification step is critical for extraction efficiency.

Metabolic Fate & Signaling Implications[4][5]

15(S)-HpETE is rarely an endpoint; it is a transient signaling hub.

-

Reduction (15-HETE): In the presence of Glutathione Peroxidase (GPx4), 15-HpETE is reduced to 15-HETE. 15-HETE is a PPAR

agonist and has been implicated in the resolution of inflammation, though it can also be pro-inflammatory depending on the tissue context (e.g., asthma). -

Lipoxin Biosynthesis: In transcellular signaling (e.g., between a neutrophil and a platelet), 15-HpETE is donated to a 5-LOX expressing cell. 5-LOX converts 15-HpETE into Lipoxin A4 (LXA4) or Lipoxin B4 (LXB4). These are potent "stop signals" for inflammation.

-

Eoxin Formation: Alternatively, 15-LOX can dehydrate 15-HpETE into 14,15-LTA4, which is hydrolyzed to Eoxins (pro-inflammatory analogs of leukotrienes).[2]

Figure 3: The metabolic divergence of 15(S)-HpETE determines the inflammatory outcome (Resolution vs. Propagation).

References

-

Hamberg, M., & Samuelsson, B. (1967). On the specificity of the oxygenation of unsaturated fatty acids catalyzed by soybean lipoxidase. Journal of Biological Chemistry, 242(22), 5329-5335. Link

-

Borgeat, P., & Samuelsson, B. (1979). Arachidonic acid metabolism in polymorphonuclear leukocytes: Effects of ionophore A23187. Proceedings of the National Academy of Sciences, 76(5), 2148-2152. Link

-

Kuhn, H., et al. (2002). Structure and function of mammalian lipoxygenases. Prostaglandins & Other Lipid Mediators, 68, 263-290. Link

-

Serhan, C. N., et al. (1984). Lipoxins: A series of new stereochemical isomers of conjugated tetraenes with biological activities. Proceedings of the National Academy of Sciences, 81(17), 5335-5339. Link

-

Dobrian, A. D., et al. (2011). 12/15-lipoxygenase signaling in the cardiovascular system. Circulation Research, 108(5), 608-620. Link

Sources

Methodological & Application

LC-MS/MS method for 15(S)-HpETE quantification in plasma

Application Note: High-Fidelity Quantification of 15(S)-HpETE in Plasma via LC-MS/MS

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Phantom" Lipid Quantifying 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is one of the most demanding tasks in lipidomics. Unlike its stable metabolite 15(S)-HETE, the hydroperoxide precursor is thermally labile and chemically reactive. In standard plasma preparations, 15(S)-HpETE rapidly degrades into 15(S)-HETE or secondary keto-metabolites, leading to a massive overestimation of HETE and a complete loss of the HpETE signal.

The Solution: Kinetic Trapping & Soft Ionization This protocol deviates from standard lipid extraction workflows (e.g., standard Folch or acidic SPE) which accelerate hydroperoxide degradation. Instead, we utilize a Cryogenic Liquid-Liquid Extraction (LLE) coupled with Neutral-pH Chromatography .

Crucial Distinction:

-

15(S)-HpETE: The primary product of 15-Lipoxygenase (15-LOX). Indicates active oxidative stress or acute enzymatic activity.

-

15(S)-HETE: The reduced alcohol. Indicates cumulative pathway flux.

To measure HpETE, we must stop the reduction.

Part 2: Biological Context & Pathway Visualization

Understanding the metabolic fate of 15(S)-HpETE is essential for interpreting data. The molecule is a transient gateway to both pro-resolving mediators (Lipoxins) and cellular signaling markers.

Figure 1: The 15-LOX metabolic cascade. 15(S)-HpETE is the unstable intermediate that rapidly reduces to 15(S)-HETE via glutathione peroxidases (GPx) in plasma.[1][2]

Part 3: Experimental Protocol

A. Pre-Analytical Stabilization (The "Make or Break" Step)

Standard EDTA plasma collection is insufficient. You must inhibit the reduction of the hydroperoxide group (-OOH) to the alcohol (-OH).

-

Collection Tubes: Pre-chill K2-EDTA tubes on wet ice.

-

Antioxidant Cocktail (Prepare Fresh):

-

Butylated Hydroxytoluene (BHT): 50 µM final concentration. Scavenges radical propagation.

-

Indomethacin: 10 µM. Prevents cyclooxygenase artifacts.

-

CRITICAL WARNING: Do NOT use Triphenylphosphine (TPP). TPP is often used in lipidomics to reduce hydroperoxides to hydroxides for total quantification. For HpETE analysis, TPP will destroy your analyte.

-

-

Processing: Centrifuge at 4°C (2000 x g, 10 min). Process immediately. Do not freeze-thaw.

B. Cryogenic Extraction Protocol

Rationale: Acidic conditions promote homolytic cleavage of the hydroperoxide. We use a neutral, cold solvent system.

-

Sample Aliquot: Transfer 200 µL plasma to a chilled glass vial.

-

Internal Standard Spike: Add 10 µL of 15(S)-HpETE-d8 (Custom synthesis or deuterated HETE surrogate if HpETE-d8 is unavailable, though HETE-d8 is imperfect due to stability differences).

-

Extraction Solvent: Add 600 µL of ice-cold Ethyl Acetate/Methanol (9:1 v/v) containing 0.01% BHT.

-

Why Ethyl Acetate? It extracts oxidized lipids efficiently without the aggressive protein precipitation of pure acetonitrile, which can trap labile lipids in the pellet.

-

-

Vortex: Soft vortex for 30 seconds (keep cold).

-

Phase Separation: Centrifuge at 3000 x g for 5 min at 4°C.

-

Supernatant Transfer: Transfer the upper organic layer to a new glass vial.

-

Drying: Evaporate under a gentle stream of Nitrogen at room temperature (20°C) . Do not heat.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Inject immediately.

C. LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

-

Note: Chiral columns (Chiralpak AD-H) are required if distinguishing S/R isomers, but for general HpETE quantification, C18 provides sharper peaks and better sensitivity.

-

-

Mobile Phase A: Water + 0.01% Acetic Acid (Weak acid is safer than Formic).

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 30% B.

-

Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.

-

Rationale: HpETE ionizes well in negative mode ([M-H]-).

-

Source Temp: Keep low (<350°C) to prevent thermal degradation in the source.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Description |

| 15(S)-HpETE | 335.2 | 219.1 | 50 | 18 | Quantifier (Carboxylate loss) |

| 15(S)-HpETE | 335.2 | 113.1 | 50 | 22 | Qualifier (Omega chain) |

| 15(S)-HETE | 319.2 | 219.1 | 50 | 18 | Interference Monitor |

| 15(S)-HETE | 319.2 | 175.1 | 50 | 20 | Qualifier |

-

The "Source Fragmentation" Artifact: 15-HpETE (335) can lose an oxygen atom in the hot ESI source to mimic 15-HETE (319).

-

Validation Check: You must run a pure standard of 15-HpETE. If you see a peak in the 319 channel at the exact retention time of HpETE, that is source fragmentation. You must chromatographically separate native HETE (earlier/later elution) from the HpETE peak.

Part 4: Workflow Visualization

Figure 2: Optimized workflow for labile hydroperoxide quantification. Note the absence of heating steps and strong acids.

Part 5: Troubleshooting & Expert Insights

1. The "HETE Shift" If you observe a decline in the 335 transition and a rise in the 319 transition over the course of a batch run, your samples are degrading in the autosampler.

-

Fix: Keep autosampler at 4°C. Process small batches (max 20 samples).

2. Chromatographic Resolution 15-HpETE is slightly more polar than 15-HETE due to the extra oxygen, but they elute very close together on C18.

-

Requirement: You must achieve baseline separation (Resolution > 1.5). If they co-elute, the source-fragmented HpETE (appearing as 319 mass) will merge with native HETE, making quantification impossible.

3. Calibration Standards Commercial 15-HpETE standards are supplied in ethanol.

-

Handling: Do not evaporate the standard to complete dryness under high heat; it will explode/decompose. Dilute directly into the mobile phase immediately before use.

References

-

Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379–395.

-

Lipid Maps Consortium. (2023). Lipidomics Standards and Protocols: Eicosanoids. Lipid Maps.[3]

-

Spite, M., et al. (2014). Resolvins, specialized pro-resolving lipid mediators, and their potential for treating human diseases. Cell Metabolism, 19(1), 21-36.

-

Hanna, V. S., & Hafez, E. A. A. (2018). LC-MS/MS method for the simultaneous determination of arachidonic acid and its metabolites. Journal of Chromatography B, 1072, 290-299.

Sources

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamics of 15(S)-hydroperoxyeicosatetraenoic (15-HPETE) and 15(S)-hydroxyeicosatetraenoic acid (15-HETE) in isolated arteries from guinea pig, rabbit, rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 15(S)-HpETE in In Vitro Angiogenesis Assays

A Duality in Lipid Signaling: Unraveling the Angiogenic Switch of 15-Lipoxygenase Metabolites

In the intricate landscape of cellular signaling, the metabolites of arachidonic acid, synthesized via the lipoxygenase (LOX) pathways, play a pivotal role in regulating fundamental biological processes, including inflammation and angiogenesis.[1] Among these, the 15-lipoxygenase (15-LOX) pathway generates two key lipid mediators, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its subsequent reduction product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), which exhibit diametrically opposed effects on the formation of new blood vessels.[2] While 15(S)-HETE is recognized as a potent pro-angiogenic factor, its precursor, 15(S)-HpETE, acts as an angiostatic agent, primarily by inducing apoptosis in endothelial cells.[3][4] This striking duality makes 15(S)-HpETE a compelling molecule for researchers in oncology, ophthalmology, and regenerative medicine seeking to modulate neovascularization.

This comprehensive guide provides detailed protocols for assessing the anti-angiogenic properties of 15(S)-HpETE using standard in vitro models. We will delve into the mechanistic rationale behind each experimental step, ensuring a thorough understanding of how to generate robust and reproducible data. The protocols are designed for researchers, scientists, and drug development professionals working with endothelial cell cultures, particularly Human Umbilical Vein Endothelial Cells (HUVECs), a cornerstone model for angiogenesis research.

The Scientific Foundation: Why 15(S)-HpETE Matters in Angiogenesis Research

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process essential for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathologies, including tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration. The 15-LOX pathway and its metabolites are increasingly implicated in the control of these processes.

15(S)-HETE has been shown to promote angiogenesis by upregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Platelet Endothelial Cell Adhesion Molecule-1 (CD31).[5] Its signaling cascade involves the activation of the PI3K/Akt/mTOR and Jak2/STAT5B pathways.[5][6]

Conversely, 15(S)-HpETE counteracts these pro-angiogenic effects.[2] Its primary anti-angiogenic mechanism is the induction of apoptosis in endothelial cells, thereby inhibiting the fundamental cellular processes required for vessel formation.[4] This apoptotic induction is associated with the generation of reactive oxygen species (ROS), which can trigger programmed cell death pathways.[7] The delicate balance between 15(S)-HpETE and 15(S)-HETE levels may therefore act as a critical switch in determining the angiogenic fate of a tissue.

Experimental Design: Key Considerations for Working with 15(S)-HpETE

Before embarking on in vitro angiogenesis assays with 15(S)-HpETE, it is crucial to consider its chemical nature and biological activity.

1. Reagent Handling and Stability:

-

Storage: 15(S)-HpETE is a lipid peroxide and should be stored at -80°C to maintain its stability for up to two years.[8]

-

Solvents: It is soluble in organic solvents such as ethanol, DMSO, and DMF.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Biological Conversion: Be aware that 15(S)-HpETE can be rapidly reduced to the pro-angiogenic 15(S)-HETE by cellular peroxidases.[7] This conversion can influence the net effect observed in your assays. It is therefore essential to use appropriate controls and interpret the data with this metabolic conversion in mind.

2. Cell Culture Best Practices:

-

Cell Type: HUVECs are a widely used and well-characterized model for in vitro angiogenesis.[2] However, other endothelial cell types, such as human microvascular endothelial cells (HMECs), can also be used.

-

Passage Number: Use low-passage cells (ideally between passages 2 and 6) to ensure consistent and robust responses.

-

Culture Conditions: Maintain cells in their recommended growth medium and ensure they are healthy and proliferating optimally before initiating any experiments.

3. Controls for Self-Validating Assays:

-

Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve 15(S)-HpETE) to account for any effects of the solvent.

-

Positive Control (Pro-angiogenic): Use a known pro-angiogenic factor, such as VEGF or 15(S)-HETE, to validate that the assay system is responsive to angiogenic stimuli.

-

Positive Control (Anti-angiogenic): A known anti-angiogenic compound, such as Suramin, can be used as a positive control for inhibition.

Experimental Workflow for Assessing 15(S)-HpETE's Anti-Angiogenic Activity

The following diagram illustrates a typical workflow for investigating the effects of 15(S)-HpETE on angiogenesis in vitro.

Caption: Experimental workflow for evaluating 15(S)-HpETE.

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®.

Principle: In the presence of pro-angiogenic factors, endothelial cells will migrate and align to form a network of tubes. Anti-angiogenic compounds like 15(S)-HpETE are expected to inhibit this process.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)

-

96-well tissue culture plates

-

15(S)-HpETE stock solution

-

VEGF (positive control)

-

Vehicle control (e.g., ethanol)

Procedure:

-

Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

-

Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment Preparation: Prepare the treatment conditions in serum-free medium. This should include:

-

Vehicle control

-

15(S)-HpETE at various concentrations (e.g., 0.1, 1, 10 µM)

-

VEGF (e.g., 50 ng/mL) as a positive control for tube formation

-

15(S)-HpETE + VEGF to assess the inhibitory effect in the presence of a stimulant

-

-

Cell Treatment and Seeding: Add 50 µL of the cell suspension to 50 µL of the prepared treatment medium in each well (final cell density of 1 x 10^5 cells/mL).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging and Analysis:

-

Visualize and capture images of the tube networks using a phase-contrast microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Expected Results:

| Treatment Group | Expected Outcome on Tube Formation | Rationale |

| Vehicle Control | Minimal to no tube formation | Baseline cellular activity in the absence of stimuli. |

| VEGF (Positive Control) | Robust formation of interconnected tube networks | Validates the responsiveness of the assay system to a known pro-angiogenic factor. |

| 15(S)-HpETE | Dose-dependent inhibition of tube formation | Demonstrates the anti-angiogenic effect of 15(S)-HpETE. |

| 15(S)-HpETE + VEGF | Inhibition of VEGF-induced tube formation | Confirms the ability of 15(S)-HpETE to counteract a potent pro-angiogenic stimulus. |

Protocol 2: Endothelial Cell Spheroid Sprouting Assay

This 3D assay mimics the sprouting of new vessels from a pre-existing structure.

Principle: Endothelial cell spheroids embedded in a collagen gel will form sprouts in response to angiogenic stimuli. 15(S)-HpETE is expected to inhibit this sprouting.

Materials:

-

HUVECs

-

EGM-2

-

Collagen I, rat tail

-

10x M199 medium

-

1 N NaOH

-

Methylcellulose

-

96-well U-bottom, low-adhesion plates

-

24-well tissue culture plates

Procedure:

-

Spheroid Formation:

-

Prepare a solution of 400 HUVECs per 25 µL of EGM-2 containing 20% methylcellulose.

-

Pipette 25 µL drops of this cell suspension onto the lid of a non-adherent petri dish (hanging drop method).

-

Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours at 37°C to allow spheroid formation.

-

-

Collagen Gel Preparation: On ice, mix collagen I, 10x M199, and sterile water. Neutralize the solution by adding 1 N NaOH dropwise until the pH reaches 7.4 (indicated by a color change of the phenol red in the medium).

-

Spheroid Embedding:

-

Gently harvest the spheroids from the hanging drops.

-

Resuspend the spheroids in the neutralized collagen solution.

-

Dispense 200 µL of the spheroid-collagen suspension into each well of a 24-well plate.

-

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

-

Treatment: Overlay the collagen gel with 500 µL of EGM-2 containing the desired concentrations of 15(S)-HpETE, VEGF, or vehicle control.

-

Incubation: Incubate for 24-48 hours.

-

Imaging and Analysis:

-

Capture images of the spheroids and their sprouts using a phase-contrast microscope.

-

Quantify angiogenesis by measuring the number of sprouts per spheroid and the cumulative length of all sprouts from each spheroid.

-

Expected Results:

| Treatment Group | Expected Outcome on Spheroid Sprouting | Rationale |

| Vehicle Control | Minimal sprouting | Baseline sprouting activity. |

| VEGF (Positive Control) | Significant increase in the number and length of sprouts | Confirms the assay's responsiveness to a pro-angiogenic stimulus. |

| 15(S)-HpETE | Dose-dependent inhibition of sprout formation | Highlights the anti-angiogenic potential of 15(S)-HpETE in a 3D context. |

Protocol 3: Wound Healing (Scratch) Assay

This assay measures the collective migration of endothelial cells, a key process in angiogenesis.

Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is a measure of their migratory capacity. 15(S)-HpETE is expected to slow down this process.

Materials:

-

HUVECs

-

EGM-2

-

24-well tissue culture plates

-

Sterile 200 µL pipette tip or a wound healing insert

-

Mitomycin C (optional, to inhibit cell proliferation)

Procedure:

-

Cell Seeding: Seed HUVECs in 24-well plates and grow them to full confluency.

-

Wound Creation:

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

-

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add fresh EGM-2 containing the desired concentrations of 15(S)-HpETE, VEGF, or vehicle control. If you wish to specifically measure migration without the influence of proliferation, add Mitomycin C (e.g., 10 µg/mL) for 2 hours before the assay.

-

Imaging:

-

Immediately after adding the treatment, capture an initial image of the wound (T=0) using a phase-contrast microscope.

-

Continue to capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

-

Analysis:

-

Measure the area of the cell-free gap at each time point using image analysis software.

-

Calculate the percentage of wound closure over time for each treatment group.

-

Expected Results:

| Treatment Group | Expected Outcome on Wound Closure | Rationale |

| Vehicle Control | Gradual closure of the wound over time | Baseline cell migration rate. |

| VEGF (Positive Control) | Accelerated wound closure | Demonstrates the pro-migratory effect of VEGF. |

| 15(S)-HpETE | Delayed wound closure in a dose-dependent manner | Indicates inhibition of collective cell migration by 15(S)-HpETE. |

Mechanistic Insights: The Signaling Dichotomy of 15-LOX Metabolites

To fully appreciate the experimental outcomes, it is essential to understand the underlying signaling pathways.

Caption: Opposing signaling pathways of 15(S)-HETE and 15(S)-HpETE.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for investigating the anti-angiogenic properties of 15(S)-HpETE. By employing these well-established in vitro assays, researchers can generate quantitative data to elucidate the role of this lipid mediator in modulating angiogenesis. The inherent duality of the 15-LOX pathway, with 15(S)-HETE promoting and 15(S)-HpETE inhibiting angiogenesis, offers a unique opportunity for therapeutic intervention. Future studies could explore the specific molecular targets of 15(S)-HpETE-induced ROS production and the downstream executioners of apoptosis in endothelial cells. Furthermore, investigating the interplay between 15(S)-HpETE and other signaling pathways involved in angiogenesis will provide a more comprehensive understanding of its therapeutic potential.

References

-

Madhu, V., et al. (2016). 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway. Journal of Molecular Endocrinology, 57(3), 153-167. [Link]

-

Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(7), 747-755. [Link]

-

Kundumani-Sridharan, V., et al. (2009). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8. The Journal of Biological Chemistry, 284(32), 21593-21604. [Link]

-

Wikipedia. (2023, December 1). 15-Hydroxyeicosatetraenoic acid. [Link]

-

Soumya, S. J., et al. (2014). 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ, 2, e635. [Link]

-

Corning Life Sciences. (n.d.). Endothelial Cell Tube Formation Assay. [Link]

-

Heiss, M., et al. (2015). Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Bio-protocol, 5(22), e1645. [Link]

-

Ochi, H., et al. (1992). Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product. Biochimica et Biophysica Acta, 1136(3), 247-252. [Link]

-

Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols, 5(4), 628-635. [Link]

-

DeCicco-Skinner, K. L., et al. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (91), 51312. [Link]

-

Jonkam, C., et al. (2010). A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis. The Journal of Biological Chemistry, 285(11), 8140-8152. [Link]

-

Gelfand, E. W., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). The Journal of Immunology, 135(5), 3615-3619. [Link]

-

Tall, G. S., & Naren, A. P. (2010). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Molecular Pharmacology, 77(5), 819-828. [Link]

-

Vangaveti, V., et al. (2010). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. The Journal of Immunology, 185(10), 6253-6262. [Link]

-

JOVE. (2022, September 2). HUVEC Tube-formation Assay in Angiogenesis | Protocol Preview. [Link]

-

Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]

-

ibidi GmbH. (2024, October 15). Application Note 71: Co-culture of Tumor Spheroids and HUVEC Under Flow Using the μ-Slide III 3D Perfusion. [Link]

-

ResearchGate. (2014, March 14). How can I perform HUVEC spheroid sprouting?. [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]

-

JOVE. (2022, July 18). Scratch Migration Assay and Skinfold Chamber: Wound Healing Analysis | Protocol Preview. [Link]

-

MDPI. (2023, December 26). Glucagon-like Peptide-1 Receptor Agonists and Ocular Disease: Mechanisms, Evidence and Therapeutic Perspectives. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta, 1851(4), 340-355. [Link]

-

MDPI. (2024, May 22). Progress in the Cross-Organ Biomarker oxLDL in Promoting Pathological Neovascular Diseases. [Link]

-

OpenMETU. (n.d.). The Effect of 15-lipoxygenase-1 (15-LOX-1) on angiogenesis in colorectal and prostate cancer. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

animal models for studying 15(S)-HpETE effects in vivo

From Genetic Manipulation to Acute Lipidomic Challenge

Abstract

15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a transient, bioactive lipid intermediate generated by 15-Lipoxygenase (15-LOX/ALOX15) from arachidonic acid.[1][2][3][4][5][6] Unlike its stable reduced metabolite 15(S)-HETE, 15(S)-HpETE possesses unique oxidative properties, functioning as a critical driver of ferroptosis , vasoconstriction, and mitochondrial dysfunction.[1] Studying 15(S)-HpETE in vivo presents a paradox: it is the potent effector of oxidative stress, yet its half-life is seconds before reduction to 15-HETE.[1][4]

This guide provides validated protocols for capturing 15(S)-HpETE biology using two distinct approaches: Genetic Modulation (Alox15-/-) for chronic pathway elimination, and Acute Intravenous Challenge for immediate signaling interrogation.[1][4]

Part 1: The Biological Context & Mechanism

To design an effective animal model, one must distinguish between the hydroperoxide (HpETE) and the hydroxide (HETE).[1] 15(S)-HpETE is an oxidizing agent that can directly damage membranes (lipid peroxidation) and trigger ferroptosis, a form of iron-dependent cell death.[1][4]

15-LOX Signaling Pathway

The following diagram illustrates the critical bifurcation where 15(S)-HpETE either propagates oxidative death (Ferroptosis) or resolves into stable signaling molecules (HETE/Lipoxins).[1][4]

Figure 1: The 15-LOX Cascade.[1][2][3][4][5][6][7][8][9][10] 15(S)-HpETE acts as the central divergence point between oxidative cell death (left) and stable signaling (right).[1][4]

Part 2: Model Selection Strategy

Selecting the right model depends on whether you are studying the presence of the molecule (pharmacology) or the consequence of the pathway (genetics).[1]

| Experimental Goal | Recommended Model | Key Mechanism | Physiological Relevance |

| Ischemia/Reperfusion Injury | Alox15 Knockout (Alox15-/-) | Prevents 15-HpETE accumulation; blocks ferroptosis.[1][4] | Myocardial Infarction, Stroke |

| Pulmonary Hypertension | Hypoxia-Induced (HPH) | Hypoxia upregulates ALOX15; increases endogenous HpETE.[1][4] | PAH, Vascular Remodeling |

| Acute Vasoconstriction | Direct IV Injection | Immediate oxidative stress on vascular endothelium.[1] | Acute Vascular Crisis |

| Inflammation Resolution | Transgenic (aP2-ALOX15) | Overexpression increases Lipoxin precursors.[1][4] | Atherosclerosis, Obesity |

Part 3: Protocol A - Genetic Model (Chronic)

Target: Studying the role of 15(S)-HpETE in Ischemia/Reperfusion (I/R) Injury.[1][4] Rationale: In wild-type mice, I/R injury triggers a burst of ALOX15 activity.[4] The resulting 15(S)-HpETE overwhelms glutathione peroxidase 4 (GPX4), causing ferroptosis.[1][4] Alox15-/- mice are the gold standard for proving this causality.[1][4]

Strain Validation

-

Control: Wild-type (WT) littermates.

-

Verification: PCR of tail snips alone is insufficient for functional studies. You must verify the absence of 15-HETE production in peritoneal macrophages stimulated with calcium ionophore (A23187).[1]

Surgical Workflow (LAD Ligation)

-

Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.[1][4]

-

Thoracotomy: Perform left thoracotomy at the 4th intercostal space.

-

Ligation: Ligate the Left Anterior Descending (LAD) coronary artery with 8-0 silk suture.[1][4]

-

Ischemia: Maintain occlusion for 45 minutes . (Note: 15-HpETE accumulation peaks during the early reperfusion phase).[1][4]

-

Reperfusion: Release the knot to allow blood flow.

-

Harvest: Collect heart tissue at 24 hours for infarct size or 2-4 hours for lipidomics.

Critical Endpoint: Ferroptosis Markers

Since 15(S)-HpETE drives ferroptosis, standard apoptosis assays (Caspase-3) are insufficient.[1][4] You must measure:

-

Mitochondrial Morphology: TEM analysis for shrunken mitochondria with increased membrane density.

-

Lipid Peroxidation: 4-HNE staining or C11-BODIPY flow cytometry on isolated cardiomyocytes.[1][4]

-

PTGS2 mRNA: Upregulation is a hallmark of ferroptosis.

Part 4: Protocol B - Acute Intravenous Challenge

Target: Pharmacokinetic profiling or acute vascular reactivity.[1][4] Challenge: 15(S)-HpETE is explosive in pure form and degrades to 15(S)-HETE within seconds in plasma.[1][4] This protocol outlines the Cold-Chain Injection Technique required to deliver the hydroperoxide intact.[1][4]

Materials

-

Compound: 15(S)-HpETE (Cayman Chem/Avanti), supplied in ethanol.[1][4]

-

Vehicle: Degassed, Argon-purged PBS (pH 7.4).

-

Equipment: Nitrogen evaporator, Hamilton gastight syringes, Dry ice.

Step-by-Step Methodology

Figure 2: The "Cold-Chain" Injection Workflow. Speed and deoxygenation are critical to prevent ex vivo degradation.[4]

-

Preparation (Dark Room/Red Light):

-

Formulation (T minus 60 seconds):

-

Immediately resuspend in 100 µL of Argon-purged, ice-cold PBS .

-

Vortex gently for 5 seconds.

-

Load into a chilled Hamilton syringe.

-

-

Administration:

-

Analysis:

-

Sacrifice animal at T+2 min, T+5 min, T+10 min.

-

Flash freeze organs in liquid nitrogen immediately.

-

Part 5: Analytical Validation (LC-MS/MS)

Proving you administered 15(S)-HpETE and not just 15(S)-HETE is the most difficult aspect of this model.

The Reduction Method

Direct measurement of HpETE is unreliable due to thermal instability in the MS source. Use a differential reduction strategy:

-

Sample A (Total): Treat plasma/tissue homogenate with Triphenylphosphine (TPP) or SnCl2 immediately upon collection.[1][4] This reduces all HpETE to HETE.[4][5]

-

Result = Endogenous HETE + HpETE converted to HETE.

-

-

Sample B (Basal): Extract without reduction (using antioxidants like BHT to prevent ex vivo oxidation, but no reducing agent).

-

Result = Endogenous HETE only.

-

-

Calculation:

Data Presentation Standard

When reporting results, summarize the differential effects of HpETE vs HETE to validate the model's specificity.

| Readout | 15(S)-HpETE (Peroxide) | 15(S)-HETE (Hydroxide) |

| Vascular Tone | Vasoconstriction (ROS-mediated) | Vasodilation (Endothelium-dependent) |

| Cell Death | Ferroptosis Inducer | Pro-survival / Mitogenic |

| Angiogenesis | Angiostatic | Angiogenic |

| Stability | T1/2 < 1 min | Stable Metabolite |

References

-

Mechanisms of Ferroptosis in Ischemia/Reperfusion: Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis. [1][4]

-

Vascular Biology & Pulmonary Hypertension: Oral 15-Hydroxyeicosatetraenoic Acid Induces Pulmonary Hypertension in Mice by Triggering T Cell–Dependent Endothelial Cell Apoptosis. [1][4]

-

Divergent Effects of HpETE vs HETE: Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. [1][4]

-

Genetic Models of ALOX15: Systemic deficiency of mouse arachidonate 15-lipoxygenase induces defective erythropoiesis and transgenic expression of the human enzyme rescues this phenotype. [1]

-

15-HpETE Chemical Stability & Handling: 15(S)-HpETE Product Information and Stability Data.

Sources

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamics of 15(S)-hydroperoxyeicosatetraenoic (15-HPETE) and 15(S)-hydroxyeicosatetraenoic acid (15-HETE) in isolated arteries from guinea pig, rabbit, rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intestinal IFNα4 promotes 15-HETE diet-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stabilization and Structural Elucidation of 15(S)-HpETE via GC-MS

Executive Summary

The analysis of 15(S)-HpETE by Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chemical paradox: the molecule of interest is thermally unstable, yet the analytical technique requires volatilization at high temperatures. Direct injection of 15(S)-HpETE into a GC inlet results in thermal degradation into 15-ketoeicosatetraenoic acid (15-KETE), 15-hydroxyeicosatetraenoic acid (15-HETE), and various thermal cleavage products, rendering quantification impossible.

This protocol details the "Reduction-Protection" strategy . The hydroperoxide moiety (-OOH) is first reduced to a hydroxyl group (-OH) using Triphenylphosphine (TPP), followed by a two-step derivatization (methylation and silylation) to render the molecule volatile and stable. This workflow ensures that the detected signal correlates stoichiometrically to the original 15(S)-HpETE concentration.

The Chemical Challenge & Strategy

The Instability Mechanism

The hydroperoxide group on Carbon-15 is weak (bond dissociation energy ~44 kcal/mol). In a GC injector at 250°C, the O-O bond undergoes homolytic cleavage.

-

Result: The analyst detects degradation artifacts rather than the parent molecule.

-

Solution: We must chemically "freeze" the oxidation state before the sample ever touches the instrument.

The Derivatization Pathway[1]

-

Reduction (Critical Control Point): Triphenylphosphine (TPP) selectively reduces the hydroperoxide to an alcohol (15-HETE) under mild conditions. TPP is oxidized to Triphenylphosphine oxide (TPPO).[1]

-

Methylation: The carboxylic acid at C1 is converted to a methyl ester to reduce polarity.

-

Silylation: The newly formed C15 hydroxyl group is protected with a Trimethylsilyl (TMS) group to prevent hydrogen bonding and improve peak shape.

Reaction Workflow Diagram

Caption: Step-wise chemical stabilization of 15(S)-HpETE. The reduction step (Red to Green) is the prerequisite for successful GC analysis.

Materials & Reagents

-

Analyte Standard: 15(S)-HpETE (store at -80°C, handle under inert gas).

-

Internal Standard (IS): 15(S)-HETE-d8 (Deuterated standard is preferred over HpETE-d8 to avoid degradation issues during storage).

-

Reducing Agent: Triphenylphosphine (TPP), solid.

-

Methylating Agent: (Trimethylsilyl)diazomethane (TMS-DAM) in hexane (2.0 M). Note: Safer alternative to Diazomethane.

-

Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Solvents: Methanol (LC-MS grade), Diethyl ether (anhydrous), Hexane.

Detailed Protocol

Phase A: Sample Preparation & Reduction

Objective: Convert unstable HpETE to stable HETE immediately upon extraction.

-

Extraction: Extract biological samples (plasma/tissue) using standard lipid extraction (e.g., Bligh & Dyer or SPE).

-

Spike IS: Add 10 ng of 15(S)-HETE-d8 internal standard to the sample prior to extraction to account for recovery losses.

-

Reduction:

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N2).

Phase B: Derivatization (Methylation & Silylation)

Objective: Render the molecule volatile for GC.

-

Methylation (Carboxyl Protection):

-

Resuspend dried residue in 100 µL Methanol:Benzene (1:1) or straight Methanol.

-

Add 20 µL of TMS-Diazomethane (2.0 M in hexane).

-

Incubate at RT for 20 minutes (Solution should turn slight yellow).

-

Neutralize excess reagent with 1-2 drops of Acetic Acid (until yellow color disappears).

-

Evaporate to dryness under N2.

-

-

Silylation (Hydroxyl Protection):

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of Acetonitrile (or Pyridine) to the dried residue.

-

Cap the vial tightly (Teflon-lined cap).

-

Incubate at 60°C for 30 minutes .

-

-

Final Prep:

-

Cool to room temperature.

-

Evaporate excess reagents under N2 (optional, but recommended to keep the GC source clean).

-

Reconstitute in 50-100 µL of Hexane or Isooctane .

-

Transfer to GC autosampler vial with glass insert.

-

GC-MS Acquisition Parameters

Chromatographic Conditions

-

Instrument: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 150°C (hold 1 min).

-

Ramp 1: 20°C/min to 220°C.

-

Ramp 2: 5°C/min to 300°C (hold 5 min).

-

Rationale: Fast initial ramp clears solvent; slow secondary ramp separates HETE isomers (12-HETE vs 15-HETE).

-

Mass Spectrometry (EI Mode)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).

-

Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 amu) for identification.

Target Ions (SIM Table)

| Analyte | Derivative Structure | Quant Ion (m/z) | Qualifier Ions (m/z) | Origin of Fragment |

| 15(S)-HETE | Methyl ester, TMS ether | 335 | 225, 406 (M+) | Loss of pentyl tail (C16-C20) via |

| 15(S)-HETE-d8 | Methyl ester, TMS ether | 343 | 233, 414 (M+) | Shifted by +8 Da (Deuterium on backbone). |

Note on Fragmentation: The molecular ion (M+) at m/z 406 is often weak. The base peak is typically m/z 335 (M - 71), resulting from the cleavage of the C15-C16 bond (loss of the pentyl tail) facilitated by the TMS group [2].

Validation & QC Criteria

To ensure the protocol is "self-validating" (Trustworthiness), include these controls:

-

Reduction Efficiency Check: Spike a sample with authentic 15(S)-HpETE standard. If the reduction is incomplete, you will see broad, tailing peaks or absence of signal. If TPP is working, the peak shape and retention time will match the 15(S)-HETE standard exactly.

-

TPP/TPPO Monitor: In Scan mode, look for the Triphenylphosphine oxide peak (TPPO, MW 278). Its presence confirms that reduction occurred.

-

Isomer Resolution: Ensure baseline separation between 12-HETE and 15-HETE. 12-HETE derivatives fragment differently (Base peak m/z 295), allowing spectral distinction [3].

References

-

Eling, T. E., et al. (1982). Separation of monohydroxyeicosatetraenoic acids by gas chromatography-mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

-

Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics. Retrieved from [Link]

-

Nakamura, T., et al. (1995). Determination of hydroperoxides by triphenylphosphine reduction. Analytical Biochemistry. Retrieved from [Link]

(Note: The reduction of HpETE to HETE is a prerequisite for GC-MS. Without this step, the data represents thermal degradation artifacts, not biological reality.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triphenylphosphine Reduction of Saturated Endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

commercial sources of high-purity 15(S)-HpETE standard

Application Note: Technical Guide to High-Purity 15(S)-HpETE

Introduction: The Hydroperoxide Challenge

15(S)-HpETE (15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid) is a pivotal, yet transient, lipid intermediate in the arachidonic acid cascade. Generated by 15-Lipoxygenase (15-LOX), it serves as the direct precursor to 15(S)-HETE, Lipoxins (via interaction with 5-LOX), and Hepoxilins.

Unlike its stable metabolite 15(S)-HETE, the hydroperoxide (HpETE) moiety is chemically labile. It is prone to spontaneous reduction to the hydroxide (HETE) or degradation into secondary oxidation products. Consequently, the validity of any study examining 15(S)-HpETE—specifically its role in oxidative stress signaling, ferroptosis, or enzyme kinetics—hinges entirely on the purity of the starting material.

This guide outlines the commercial landscape for sourcing high-purity 15(S)-HpETE and provides a self-validating protocol to ensure the standard has not degraded prior to use.

Commercial Sources & Specifications

While many vendors list lipid standards, few manufacture them. Cayman Chemical is the primary manufacturer for this specific lipid hydroperoxide, with other vendors often acting as distributors.

Table 1: Commercial Sources of 15(S)-HpETE

| Supplier | Catalog No. | Purity | Formulation | Concentration | Storage |

| Cayman Chemical | 44720 | ≥95% | Ethanol | 100 µg/ml | -80°C |

| MedChemExpress | HY-113438 | ≥97% | Ethanol | 100 µg/ml | -80°C |

| Santa Cruz Biotech | sc-205001 | ≥95% | Ethanol | Varies | -80°C |

| Toronto Research | H942680 | ≥95% | Solution | Varies | -80°C |

Critical Sourcing Note: Always request the Certificate of Analysis (CoA) specific to the lot number before purchase. Check the "Date of Manufacture." Due to the peroxide bond's instability, avoid lots older than 12 months unless re-verified by the supplier.

Biological Pathway Context

To understand the experimental stakes, one must visualize the position of 15(S)-HpETE in the eicosanoid cascade. It is a "branch point" molecule.

Figure 1: The 15-Lipoxygenase signaling cascade. 15(S)-HpETE is the unstable central hub.

Protocol: Handling & Solvent Exchange

The primary cause of experimental failure with 15(S)-HpETE is improper solvent removal, leading to thermal degradation.

The "Cold & Dark" Rule:

-

Never use a rotary evaporator with a water bath >30°C.

-

Never store in plastic for long periods (lipids stick to plastics).

-

Always keep on ice when out of the -80°C freezer.

Solvent Exchange Protocol (Ethanol to Assay Buffer):

-

Aliquot: Transfer the required volume of the ethanolic stock to a glass vial.

-

Evaporation: Use a gentle stream of Oxygen-Free Nitrogen (OFN) gas.

-

Tip: Place the vial in an ice bath during evaporation to prevent heating.

-

Endpoint: Stop immediately upon dryness. Do not "over-dry" as the lipid film oxidizes rapidly.

-

-

Reconstitution:

Quality Control: The "Self-Validating" System

You cannot rely solely on the label. You must verify that your 15(S)-HpETE has not degraded to 15(S)-HETE. The UV spectra of both compounds are nearly identical (

The Triphenylphosphine (PPh3) Shift Assay This is the gold-standard validation method. PPh3 selectively reduces the hydroperoxide (HpETE) to the alcohol (HETE).

Workflow:

-

Run A (Control): Inject your "15(S)-HpETE" sample into the HPLC. Record Retention Time (RT).

-

Run B (Reduction): Incubate a small aliquot of your sample with excess Triphenylphosphine (or SnCl₂) for 15 mins at RT. Inject into HPLC.

-

Analysis:

-

If the sample was pure HpETE: The peak in Run B will shift slightly (HpETE is more polar/elutes differently than HETE depending on the column) or co-elute perfectly with a 15-HETE standard.

-

Crucially: If Run A and Run B have identical chromatograms before you add PPh3, your stock has already degraded to HETE.

-

Figure 2: The PPh3 Shift Assay workflow for validating hydroperoxide integrity.

HPLC Conditions (Reverse Phase):

-

Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: Methanol:Water:Acetic Acid (80:20:0.01)

-

Flow Rate: 1 ml/min[2]

-

Detection: UV at 235 nm

-

Expected Result: 15-HpETE typically elutes slightly earlier or later than 15-HETE depending on specific column chemistry, but the reduction confirms the presence of the peroxide bond.

References

-

Cayman Chemical. 15(S)-HpETE Product Information & Specifications. Retrieved from

-

Kishimoto, K., et al. (1996).[3] "Suicide inactivation of porcine leukocyte 12-lipoxygenase associated with its incorporation of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid derivative."[3] Biochimica et Biophysica Acta, 1300, 56-62.[3]

-

Brash, A.R. (1999). "Lipoxygenases: Occurrence, functions, catalysis, and acquisition of substrate." Journal of Biological Chemistry, 274(34), 23679-23682.

-

MedChemExpress. 15(S)-HPETE Datasheet. Retrieved from

-

Schneider, C., et al. (2007). "Analysis of Lipoxygenase Metabolites." Current Protocols in Immunology, 78(1), 14.7.1–14.7.26. (Describes the PPh3 reduction method).

Sources

Application Note: Quantitative Measurement of 15-Lipoxygenase Activity via 15(S)-HpETE Production

Abstract & Scientific Rationale

15-Lipoxygenase (15-LOX) enzymes are non-heme iron dioxygenases critical to the resolution of inflammation. They oxygenate polyunsaturated fatty acids (PUFAs), primarily Arachidonic Acid (AA), to generate 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) .[1][2] This hydroperoxide is the committed precursor to anti-inflammatory mediators, including Lipoxins and Resolvins.

While downstream metabolites (like 15-HETE) are stable, measuring the immediate production of 15(S)-HpETE offers the most direct assessment of enzymatic turnover and kinetics. This guide details two validated methodologies:

-

Continuous UV Spectrophotometry: The "Gold Standard" for real-time kinetic analysis.

-

Ferrous Oxidation-Xylenol Orange (FOX) Assay: A high-throughput endpoint method for screening inhibitors.

Mechanism of Action

The 15-LOX reaction involves the stereospecific abstraction of a hydrogen atom from the bis-allylic methylene carbon of AA, followed by oxygen insertion.

Figure 1: The 15-LOX signaling cascade. The primary readout for this protocol is the formation of 15(S)-HpETE.

Method A: Continuous UV Spectrophotometry (Kinetic Assay)

Principle: The oxygenation of Arachidonic Acid introduces a conjugated diene system into the fatty acid backbone. This chromophore absorbs strongly at 234 nm . The rate of absorbance increase is directly proportional to 15(S)-HpETE production.

Best For:

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Alternative: 50 mM HEPES). Note: Avoid phosphate buffers if adding calcium, as precipitation may occur.

-

Substrate Stock: Arachidonic Acid (AA) supplied in ethanol. Store under nitrogen at -80°C.

-

Enzyme: Recombinant Human 15-LOX-1 or 15-LOX-2.

Protocol Steps

-

Baseline Setup: Warm the UV-Spectrophotometer to 25°C. Set wavelength to 234 nm .

-

Substrate Preparation: Dilute AA stock into the Assay Buffer to a final concentration of 10–100 µM.

-

Critical: AA has poor solubility. Vortex vigorously. If using concentrations >50 µM, ensure no micelle turbidity interferes with the baseline.

-

-

Blanking: Place a cuvette containing only Buffer + AA (no enzyme) into the reference cell to correct for background AA absorbance.

-

Reaction Initiation:

-

Add enzyme to the sample cuvette (Target 0.2 – 1.0 µg protein depending on specific activity).

-

Rapidly mix by inversion (do not vortex enzyme vigorously as it may denature).

-

-

Measurement: Record

for 3–5 minutes.

Data Analysis

Calculate the enzyme activity using the Beer-Lambert Law:

-

(Extinction Coefficient): 23,600

- (Pathlength): Usually 1 cm.

Expert Insight: The "Lag Phase" Phenomenon

15-LOX enzymes often exhibit a kinetic lag phase. The enzyme contains non-heme iron which must be in the oxidized ferric (

-

Observation: The reaction starts slow, then accelerates.

-

Solution: Do not calculate the rate from the first 30 seconds. Use the linear portion of the curve (steady-state) that follows the lag.[3]

-

Self-Activation: The product, 15-HpETE, actually oxidizes the iron, activating the enzyme. This is "product activation."

Method B: FOX Assay (Endpoint/High-Throughput)

Principle: The F errous O xidation-X ylenol Orange assay relies on the ability of lipid hydroperoxides (ROOH) to oxidize ferrous ions (

Best For: Inhibitor screening (IC50), high-throughput plate assays.

Reagents

-

FOX Reagent (2X Stock):

-

Sulfuric Acid (25 mM)

-

Ferrous Ammonium Sulfate (250 µM)

-

Xylenol Orange (100 µM)

-

Sorbitol (100 mM) – Stabilizes the signal.

-

Solvent: 90% Methanol / 10% Water.

-

-

Stop Solution: Methanol (if not using the FOX reagent itself to stop).

Protocol Steps

-

Enzymatic Reaction:

-

In a 96-well plate, incubate Enzyme + Inhibitor + Buffer (50 mM Tris, pH 7.4) for 10 mins.

-

Add Arachidonic Acid (final 50 µM) to initiate.

-

Incubate at Room Temp for 10–15 minutes.

-

-

Termination & Development:

-

Add FOX Reagent directly to the wells (typically 1:1 ratio, e.g., 50 µL reaction + 50 µL FOX reagent). The acidic nature of the FOX reagent stops the enzymatic reaction.

-

-

Incubation: Incubate in the dark for 30 minutes.

-

Read: Measure Absorbance at 560 nm .

Comparison of Workflows

Figure 2: Operational difference between Kinetic (UV) and Endpoint (FOX) workflows.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure scientific integrity, perform these controls:

| Issue | Cause | Solution/Validation |

| High Background (FOX) | Auto-oxidation of AA | Use fresh AA stock. Always run a "No Enzyme" blank and subtract this value. |

| Signal Decay (UV) | 15-HpETE instability | 15-HpETE can degrade to 15-HETE or secondary products. Ensure the assay duration is short (<5 mins) to measure initial rate. |

| No Activity | Enzyme Inactivation | 15-LOX is unstable at room temp. Keep stock on ice. Add 1-2 µM 13-HpODE (product) to "prime" the iron center if lag is infinite. |

| Interference | Reducing Agents | Do not use DTT, Mercaptoethanol, or Glutathione in buffers. They will reduce HpETE to HETE and interfere with FOX oxidation. |

References

-

Kuhn, H., et al. (2015). "Structure and function of mammalian lipoxygenases." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

Gan, L.S., et al. (1995). "A versatile spectrophotometric method for the determination of lipoxygenase activity." Journal of the American Oil Chemists' Society.

-

Ivanov, I., et al. (2010).[5] "Lipoxygenase research strategies and techniques." International Journal of Biochemistry & Cell Biology.

-

Cayman Chemical. "Lipoxygenase Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Documents.

-

Dobrian, A.D., et al. (2010). "Functional and pathological roles of the 12- and 15-lipoxygenases." Progress in Lipid Research.

Sources

- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 15(S)-HpETE in High-Resolution Lipidomics

Topic: Content Type: Application Note & Protocol Guide Audience: Lipid Chemists, Mass Spectrometrists, Drug Discovery Scientists

Executive Summary

15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a critical, yet transient, intermediate in the arachidonic acid cascade.[1] As the primary product of 15-Lipoxygenase (15-LOX), it serves as the biosynthetic checkpoint between pro-inflammatory signaling and the resolution of inflammation (via Lipoxins and Resolvins).

For researchers, 15(S)-HpETE presents a paradox: it is biologically potent but chemically fragile. Its hydroperoxide moiety (-OOH) is highly susceptible to thermal degradation and enzymatic reduction to 15(S)-HETE. This guide provides a rigorous framework for the extraction, stabilization, and quantification of 15(S)-HpETE, distinguishing it from its reduced metabolites to ensure data integrity in lipidomic profiling.

Biological Context & Pathway Visualization

15(S)-HpETE is not merely a precursor; it is a signaling node. In the presence of 5-LOX, it is transcellularly converted into Lipoxins (LXA4, LXB4), which drive the "stop signal" for neutrophil infiltration. Conversely, its reduction to 15-HETE or conversion to Eoxins shifts the biological outcome.

Figure 1: The 15-LOX Signaling Node

This diagram illustrates the flux of Arachidonic Acid through 15(S)-HpETE toward either pro-resolving Lipoxins or stable HETE metabolites.

Caption: The 15-LOX pathway showing the bifurcation of 15(S)-HpETE into stable metabolites (HETE) or bioactive mediators (Lipoxins).

Critical Handling & Stability

The "Cold Chain" Rule: The half-life of 15(S)-HpETE in aqueous solution at 37°C is measured in minutes. In complex biological matrices, ubiquitous peroxidases (like GPX) and free iron will rapidly reduce it to 15(S)-HETE.

Storage Protocols

-

Solvent: Supplied in ethanol. Store at -80°C .

-

Inert Atmosphere: Always blanket stock solutions with Argon or Nitrogen gas after opening. Oxygen promotes radical degradation.

-

Vessel: Use amber glass vials to prevent UV-induced photolysis.

Protocol A: Targeted LC-MS/MS Lipidomics

Objective: To detect and quantify intact 15(S)-HpETE without artificial reduction to HETE.

Sample Preparation (The "Cold Methanol" Method)

Standard liquid-liquid extractions (like Folch) often use room temperature steps that degrade hydroperoxides. This protocol utilizes protein precipitation at sub-zero temperatures.

Reagents:

-

Methanol (LC-MS grade), pre-chilled to -20°C.

-

BHT (Butylated hydroxytoluene) antioxidant.

-

Internal Standard: 15(S)-HETE-d8 (Note: Deuterated HpETE is rarely available; d8-HETE is the accepted surrogate, provided extraction efficiency is validated).

Step-by-Step:

-

Quench: Immediately place tissue/cells on dry ice.

-

Extraction: Add Ice-Cold Methanol containing 0.01% BHT to the sample (Ratio: 10:1 Solvent:Sample).

-

Why BHT? It scavenges free radicals that propagate hydroperoxide degradation.

-

-

Homogenization: Homogenize quickly (max 30 sec) keeping the tube immersed in an ice bath.

-

Precipitation: Incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C .

-

Supernatant: Transfer supernatant to a fresh glass vial.

-

Dilution: Dilute with water to 50% Methanol/Water immediately prior to injection.

-

Critical: Do NOT evaporate to dryness under nitrogen if possible, as concentrating hydroperoxides increases thermal decomposition. If necessary, use a vacuum concentrator at 4°C.

-

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

Mobile Phases:

-

A: Water + 0.02% Acetic Acid (Neutral/Slightly Acidic pH preserves HpETE better than Formic Acid).

-

B: Acetonitrile + 0.02% Acetic Acid.

Gradient:

-

0-1 min: 30% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold 95% B (Elution of HpETE/HETE)

Mass Spectrometry Transitions (MRM)

Differentiation between the hydroperoxide (HpETE) and hydroxide (HETE) relies on the parent mass difference of 16 Da (Oxygen).

| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 15(S)-HpETE | 335.2 | 219.1 | -22 | 50 |

| 15(S)-HpETE | 335.2 | 113.0 | -28 | 50 |

| 15(S)-HETE | 319.2 | 219.1 | -20 | 50 |

| 15(S)-HETE | 319.2 | 175.1 | -24 | 50 |

| 15(S)-HETE-d8 (IS) | 327.2 | 226.1 | -20 | 50 |